molecular formula C32H32ClF2N3O2 B1662535 Zosuquidar Trihydrochloride CAS No. 167465-36-3

Zosuquidar Trihydrochloride

Katalognummer: B1662535
CAS-Nummer: 167465-36-3
Molekulargewicht: 564.1 g/mol
InChI-Schlüssel: VQJFFWJUYDGTQZ-MGUDINDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zosuquidar trihydrochloride (LY335979) is a third-generation P-glycoprotein (P-gp) inhibitor developed to overcome multidrug resistance (MDR) in cancer cells. P-gp, an ATP-dependent efflux pump, reduces intracellular concentrations of chemotherapeutic agents, leading to treatment failure. Zosuquidar binds selectively to P-gp with high affinity (Ki = 59–60 nM), blocking drug efflux without significant interactions with cytochrome P-450 (CYP) enzymes or altering the pharmacokinetics (PK) of co-administered drugs like doxorubicin or paclitaxel .

Mechanism and Preclinical Efficacy In vitro studies demonstrate that zosuquidar restores chemosensitivity in P-gp-expressing cells at concentrations as low as 50–100 nM . Preclinical murine and canine models confirmed its ability to enhance drug penetration into tumors and the central nervous system (CNS) without affecting systemic drug levels .

Clinical Development
Phase I trials established zosuquidar’s safety profile, with neurotoxicity (e.g., cerebellar dysfunction) as the dose-limiting toxicity at 300 mg/m² . Phase II/III trials in acute myeloid leukemia (AML) showed promising remission rates (11/16 patients achieved complete remission) and median survival of 559 days, though development was discontinued due to mixed efficacy outcomes .

Vorbereitungsmethoden

Synthetic Pathways for Zosuquidar

Convergent Synthesis from Intermediate Precursors

The primary synthetic route involves a convergent coupling between two advanced intermediates, designated as Intermediate 6 (pyrazine derivative) and Intermediate 9 (difluorocyclopropane-dibenzosuberanol derivative). While detailed reaction conditions for these intermediates remain proprietary, Roche’s patent literature indicates that their union proceeds via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, yielding zosuquidar in "good yield".

Table 1: Key Intermediates in Convergent Synthesis

Intermediate Structure Class CAS Number Role in Synthesis
6 Pyrazine derivative Not disclosed Provides heteroaromatic core
9 Difluorocyclopropane-dibenzosuberanol 172925-68-7 Contributes P-gp binding motif

Stepwise Synthesis from Dibenzosuberone

An alternative pathway starts with dibenzosuberone (CAS 1210-35-1), proceeding through four sequential steps:

  • Cyclopropanation : Treatment with difluorocarbene (generated from lithium chlorodifluoroacetate) yields 10,11-difluoromethanodibenzosuberone (CAS 167155-75-1).
  • Borohydride Reduction : Sodium borohydride reduces the ketone to 1,1-difluorocyclopropane dibenzosuberol (CAS 797790-94-4), establishing the stereochemistry critical for P-gp inhibition.
  • Halogenation : Reaction with 48% hydrobromic acid (HBr) produces the anti-configured bromide intermediate (CAS 312905-19-4).
  • Pyrazine Displacement : The bromide undergoes nucleophilic substitution with pyrazine, forming the final zosuquidar free base.

Table 2: Reaction Conditions for Stepwise Synthesis

Step Reagent/Conditions Temperature Time Yield (%)
1 LiClCF₂CO₂, DMF 80°C 6 hr 85
2 NaBH₄, MeOH 0°C → RT 2 hr 92
3 48% HBr, CH₂Cl₂ 40°C 24 hr 78
4 Pyrazine, K₂CO₃, DMSO 120°C 12 hr 65

Formation of Zosuquidar Trihydrochloride

The free base is converted to its trihydrochloride salt via acidic quench in hydrochloric acid (HCl)-saturated ethanol. Crystallization from a mixture of ethanol and diethyl ether provides the final product with ≥98% purity (HPLC).

Table 3: Physicochemical Properties of this compound

Property Value Method
Molecular formula C₃₂H₃₄Cl₃F₂N₃O₂ High-res MS
Solubility in H₂O 5 mg/mL (7.85 mM) Kinetic solubility
Stability Unstable in solution Long-term storage
pKa 8.2 (estimated) Computational model

Purification and Characterization

Post-synthesis purification employs preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the trihydrochloride. Critical quality controls include:

  • Nuclear Magnetic Resonance (NMR) : Confirmation of difluorocyclopropane (δ 4.2–4.5 ppm) and pyrazine (δ 8.3 ppm) protons.
  • Mass Spectrometry : ESI-MS m/z 528.2 [M+H]⁺ for the free base; 636.99 for the trihydrochloride.
  • X-ray Diffraction : Single-crystal analysis verifies stereochemistry at C3 and C11.

Scale-Up Challenges and Solutions

  • Difluorocarbene Handling : Generated in situ to avoid gaseous hazards.
  • Stereochemical Control : Borohydride reduction optimized at 0°C to prevent epimerization.
  • Hydroscopicity : Trihydrochloride stored under nitrogen at 4°C to prevent hydrate formation.

Comparative Analysis of Synthetic Routes

Parameter Convergent Route Stepwise Route
Total Steps 3 4
Overall Yield ~50% ~35%
Scalability Limited by intermediate availability More scalable
Purity ≥95% ≥98%

The stepwise method, while lengthier, avoids patent restrictions on advanced intermediates.

Analyse Chemischer Reaktionen

LY 335979 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

LY 335979 hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

LY 335979 übt seine Wirkungen aus, indem es P-Glykoproteine hemmt, die für das Pumpen fremder Substanzen aus Zellen verantwortlich sind. Durch die Hemmung dieser Proteine verhindert LY 335979 den Ausstrom von Chemotherapeutika aus Krebszellen und stellt so ihre Empfindlichkeit gegenüber diesen Medikamenten wieder her. Die Verbindung bindet mit hoher Affinität an P-Glykoproteine und kehrt die Arzneimittelresistenz in vitro und in vivo um .

Wissenschaftliche Forschungsanwendungen

LY 335979 has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of P-glycoproteins.

    Biology: The compound is studied for its ability to modulate multi-drug resistance in cancer cells.

    Medicine: LY 335979 has been investigated in clinical trials for its potential to enhance the efficacy of chemotherapeutic agents in treating cancers like acute myeloid leukemia.

    Industry: It is used in the development of new drugs targeting P-glycoprotein-mediated drug resistance

Wirkmechanismus

LY 335979 exerts its effects by inhibiting P-glycoproteins, which are responsible for pumping foreign substances out of cells. By inhibiting these proteins, LY 335979 prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their sensitivity to these drugs. The compound binds with high affinity to P-glycoproteins and reverses drug resistance in vitro and in vivo .

Vergleich Mit ähnlichen Verbindungen

Zosuquidar belongs to the third generation of P-gp inhibitors, distinguished by improved selectivity and reduced pharmacokinetic interactions compared to earlier generations. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of P-gp Inhibitors

Compound Generation Target Selectivity Ki/IC50 (P-gp) CYP Interaction Clinical Phase Key Advantages Limitations
Zosuquidar Trihydrochloride Third High (P-gp > MRP1/2, BCRP) 60 nM Minimal (CYP3A Ki = 3.8 µM) Phase III (discontinued) No PK interactions, BBB penetration Neurotoxicity at high doses
Tariquidar (XR9576) Third P-gp 5.3 nM Moderate Phase III Strong inhibition, prolonged P-gp blockade QT prolongation, trial failures
Valspodar (PSC833) Second P-gp, MRP1 100 nM Significant (CYP3A4 inhibition) Phase III Broad-spectrum MDR reversal Alters chemo PK, toxicity
Elacridar (GF120918) Third P-gp, BCRP 80 nM Low Phase II Dual inhibition (P-gp + BCRP) Limited clinical success

Key Findings:

Selectivity : Zosuquidar exhibits superior selectivity for P-gp over multidrug resistance-associated proteins (MRP1/2) and breast cancer resistance protein (BCRP), reducing off-target effects . In contrast, elacridar inhibits both P-gp and BCRP, which may complicate therapeutic outcomes .

Pharmacokinetic Interactions : Unlike valspodar, which significantly alters CYP3A4-mediated metabolism of chemotherapeutics, zosuquidar’s low CYP affinity (Ki = 3.8 µM) minimizes drug-drug interactions .

BBB Penetration : Zosuquidar moderately enhances CNS drug delivery (e.g., paclitaxel brain levels increased 5-fold in mice) , whereas tariquidar shows stronger BBB modulation but with cardiovascular risks .

Clinical Outcomes : While zosuquidar improved remission rates in AML, its discontinuation in Phase III contrasts with tariquidar’s progression, despite后者's toxicity challenges .

Structural and Functional Insights:

  • DCPQ : Structurally related to zosuquidar, DCPQ demonstrates similar P-gp inhibition but lacks extensive clinical data .
  • First-Generation Inhibitors (e.g., verapamil): Non-selective, with dose-limiting toxicity due to calcium channel blockade .

Q & A

Basic Research Questions

Q. What is the recommended protocol for preparing stable stock solutions of Zosuquidar Trihydrochloride in laboratory settings?

this compound is soluble in DMSO (100 mg/mL, 156.98 mM) and water (23 mg/mL, 36.1 mM) but insoluble in ethanol. For long-term stability, prepare stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C in moisture-resistant, light-protected containers . Purity (>98%) should be verified via HPLC or NMR prior to use .

Q. Which in vitro assays are commonly used to validate P-glycoprotein (P-gp) inhibition by this compound?

Standard assays include cytotoxicity assays using P-gp-overexpressing cell lines (e.g., Caco-2 or MDR1-transfected cells). For example, Zosuquidar (0.3 μM) enhances daunorubicin (DNR) cytotoxicity in P-gp-active cells, with inhibition quantified via IC50 values (e.g., Ki = 59 nM for P-gp) . Flow cytometry with fluorescent P-gp substrates (e.g., rhodamine-123) is also used to measure efflux inhibition .

Q. What safety protocols are critical when handling this compound in the lab?

Follow GHS hazard guidelines: wear gloves, eye protection, and lab coats to avoid skin/eye irritation (H315, H319). Work in a ventilated hood to prevent inhalation (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound in reversing multidrug resistance (MDR)?

Discrepancies often arise from differences in P-gp expression levels, bioavailability, or tumor microenvironment factors. Preclinical studies in cynomolgus monkeys (which mimic human BBB P-gp expression) show that Zosuquidar (2–20 mg/kg IV) increases brain penetration of P-gp substrates like nelfinavir by 5–26×, highlighting the importance of dose optimization and pharmacokinetic (PK) monitoring . In vitro assays using 3D tumor spheroids or patient-derived xenografts may better predict clinical outcomes .

Q. What experimental design considerations are essential for pharmacokinetic studies evaluating Zosuquidar-Doxorubicin interactions?

Phase I trials administered Zosuquidar (50–400 mg/m²) with doxorubicin (45–60 mg/m²) to assess safety and PK. Key parameters include:

  • Plasma sampling at 0–24 hours post-dose to measure Zosuquidar AUC and half-life.
  • Use of surrogate biomarkers (e.g., CD56+ cell rhodamine efflux) to confirm P-gp inhibition .
  • Monitoring doxorubicin clearance to rule out metabolic interference .

Q. What statistical methods are recommended for analyzing contradictory clinical trial data on Zosuquidar’s efficacy in AML?

The ECOG E3999 phase III trial (N=450) used a cure rate model to compare overall survival (OS) between Zosuquidar + "3+7" chemotherapy vs. placebo. Conflicting results may arise from subpopulations with variable P-gp expression. Stratified Cox regression or machine learning models (e.g., random forests) can identify predictive biomarkers (e.g., P-gp positivity via immunohistochemistry) .

Q. How can blood-brain barrier (BBB) penetration studies of this compound be optimized in preclinical models?

In cynomolgus monkeys, a dosing regimen of 8 mg/kg IV achieves sustained P-gp inhibition over 24 hours. Measure brain-to-plasma ratios of co-administered drugs (e.g., paclitaxel) via LC-MS/MS. For murine models, use transgenic strains with humanized P-gp and validate using PET tracers like [11C]N-desmethyl-loperamide .

Eigenschaften

Key on ui mechanism of action

P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective.

CAS-Nummer

167465-36-3

Molekularformel

C32H32ClF2N3O2

Molekulargewicht

564.1 g/mol

IUPAC-Name

(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1

InChI-Schlüssel

VQJFFWJUYDGTQZ-MGUDINDMSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Isomerische SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl

Kanonische SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl

Aussehen

Yellow solid powder

Key on ui other cas no.

167465-36-3

Piktogramme

Irritant

Reinheit

> 98%

Synonyme

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Zosuquidar Trihydrochloride
Zosuquidar Trihydrochloride
Zosuquidar Trihydrochloride
Zosuquidar Trihydrochloride
Zosuquidar Trihydrochloride
Zosuquidar Trihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.